molecular formula C27H25FN4O4 B2571335 1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide CAS No. 1251689-51-6

1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide

Cat. No. B2571335
CAS RN: 1251689-51-6
M. Wt: 488.519
InChI Key: DUZBOWKKIKFIGV-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, which is a heterocyclic compound. The presence of the acetamido group and the benzyl group attached to the imidazole ring suggests that it might have interesting biological activities .


Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by several functional groups present in its structure, such as the acetamido group and the fluorophenyl group. These groups can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the dimethoxyphenyl and fluorophenyl groups could influence its solubility, melting point, and other physical properties .

Scientific Research Applications

Antimicrobial Evaluation and Docking Studies

Compounds structurally related to the target chemical have been synthesized and evaluated for their antimicrobial properties. For instance, novel compounds with potential antimicrobial activity were synthesized through complex reactions involving 3,4-dimethoxyphenyl components. These molecules were characterized by various spectroscopic methods and subjected to biological evaluation and molecular docking studies to assess their effectiveness against microbial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Antitumor Activities

Research into similar compounds has also explored their potential antitumor activities. Novel imidazole acyl urea derivatives were synthesized as Raf kinase inhibitors and evaluated for their antitumor activities against human gastric carcinoma cell lines, showing promising results comparable to known drugs like Sorafenib (Zhu, 2015).

Anti-Inflammatory Drug Synthesis

The synthesis of new indole acetamide derivatives with anti-inflammatory properties has been reported, highlighting the process and characterizing the compound through spectroscopic analysis. Such compounds were confirmed to target cyclooxygenase domains COX-1 and 2, suggesting their utility in developing anti-inflammatory drugs (Al-Ostoot et al., 2020).

Luminescence Sensing Applications

Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks were synthesized for the luminescence sensing of benzaldehyde derivatives, demonstrating the application of related compounds in the development of selective fluorescence sensors (Shi et al., 2015).

Polyamide Synthesis for Material Science

Aromatic polyamides containing oxadiazole or benzonitrile units were synthesized, featuring pendent acetoxybenzamide groups. These polymers were characterized for their thermal stability, solubility, and potential in creating thin flexible films with applications in materials science (Sava et al., 2003).

properties

IUPAC Name

1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(3-fluorophenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O4/c1-35-24-11-8-19(12-25(24)36-2)13-26(33)30-21-9-6-18(7-10-21)15-32-16-23(29-17-32)27(34)31-22-5-3-4-20(28)14-22/h3-12,14,16-17H,13,15H2,1-2H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZBOWKKIKFIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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